molecular formula C14H15FO3 B14379283 5-(6-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid CAS No. 89445-44-3

5-(6-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid

Cat. No.: B14379283
CAS No.: 89445-44-3
M. Wt: 250.26 g/mol
InChI Key: XELRLNWSWIKBCK-UHFFFAOYSA-N
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Description

5-(6-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid is a synthetic organic compound that features a fluoro-substituted indenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of azobisisobutyronitrile (AIBN) as a radical initiator, along with hypophosphorous acid and triethylamine in a refluxing solvent such as 1-propanol . The reaction yields the desired indenone derivative, which can then be further functionalized to introduce the pentanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(6-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

    Substitution: The fluoro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

5-(6-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(6-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid involves its interaction with specific molecular targets. The fluoro-substituted indenone moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(6-Fluoro-1-oxo-2,3-dihydro-1H-inden-2-yl)pentanoic acid is unique due to its specific combination of a fluoro-substituted indenone moiety and a pentanoic acid group. This combination imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

89445-44-3

Molecular Formula

C14H15FO3

Molecular Weight

250.26 g/mol

IUPAC Name

5-(5-fluoro-3-oxo-1,2-dihydroinden-2-yl)pentanoic acid

InChI

InChI=1S/C14H15FO3/c15-11-6-5-9-7-10(14(18)12(9)8-11)3-1-2-4-13(16)17/h5-6,8,10H,1-4,7H2,(H,16,17)

InChI Key

XELRLNWSWIKBCK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)C2=C1C=CC(=C2)F)CCCCC(=O)O

Origin of Product

United States

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